molecular formula C19H18FNO3S B2716587 4-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methylbenzenesulfonamide CAS No. 1351615-79-6

4-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methylbenzenesulfonamide

Cat. No. B2716587
CAS RN: 1351615-79-6
M. Wt: 359.42
InChI Key: UEHMRHNPGBQCOG-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a sulfonamide derivative that has been synthesized through a multi-step process.

Scientific Research Applications

Antibacterial Properties

A study by Abbasi et al. (2015) investigated the synthesis of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides, including compounds related to 4-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methylbenzenesulfonamide, for their antibacterial and anti-enzymatic potential. These compounds showed potent antibacterial activity and moderate to weak enzyme inhibition, suggesting their potential as antibacterial agents (Abbasi et al., 2015).

Radiofluorination for PET Imaging

Mathiessen et al. (2015) explored the radiofluorination of 2-(naphthalen-1-yl)ethyl-4-methylbenzenesulfonate, a process relevant to the synthesis of compounds like 4-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methylbenzenesulfonamide. This work is crucial for developing dose-on-demand PET imaging probes, highlighting the compound's potential in medical imaging and diagnostics (Mathiessen et al., 2015).

Fluorescent Probes for Biological Imaging

Chen et al. (2017) developed a turn-on fluorescent probe (Naphsulf-O) for hydrazine detection, involving protection of the hydroxy group of the fluorophore 6-acetyl-2-hydroxynaphthalene via O-4-nitrobenzenesulfonylation. This research illustrates the compound's applicability in creating sensitive and selective fluorescent probes for environmental and biological systems, demonstrating its potential for imaging in living cells (Chen et al., 2017).

Anticancer Catalysts

A study by Chen et al. (2018) on RuII sulfonamidoethylenediamine complexes, related to the structural framework of 4-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methylbenzenesulfonamide, demonstrated their role in the transfer hydrogenation of coenzyme NAD+ by formate. These complexes showed significant antiproliferative activity towards human ovarian cancer cells, suggesting the compound's potential in designing anticancer catalysts (Chen et al., 2018).

properties

IUPAC Name

4-fluoro-N-(2-hydroxy-2-naphthalen-1-ylethyl)-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO3S/c1-13-11-15(20)9-10-19(13)25(23,24)21-12-18(22)17-8-4-6-14-5-2-3-7-16(14)17/h2-11,18,21-22H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHMRHNPGBQCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methylbenzenesulfonamide

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